![molecular formula C20H15FN4OS B2916325 2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide CAS No. 838101-13-6](/img/structure/B2916325.png)

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

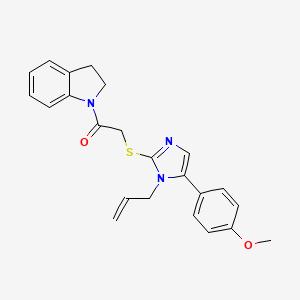

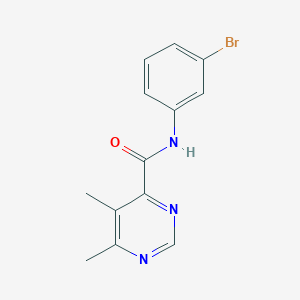

The compound “2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a pyridine ring via a sulfanyl group, and an acetamide group attached to a fluorophenyl group . The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole .Scientific Research Applications

Intramolecular Cyclization and Synthesis Applications

The compound's structure is relevant to the field of chemical synthesis, particularly in the context of intramolecular cyclization reactions. For instance, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with heterocyclic thiones, such as 1-methyl-1,3-dihydro-2H-benzimidazole-2-thione, leads to the formation of compounds that undergo base-induced conversion into pyridin-2(1H)-ones. These compounds contain a divalent sulfur atom bonded to a heterocyclic ring, showcasing the compound's utility in synthesizing novel heterocyclic structures with potential pharmaceutical applications (Savchenko et al., 2020).

Structure-Activity Relationships in Drug Design

The structural components of the compound are instrumental in exploring structure-activity relationships, particularly in the development of dual inhibitors for therapeutic targets like PI3K/mTOR. Modifications to the heterocyclic components of similar molecules have been investigated to improve metabolic stability, illustrating the compound's role in the design of more stable and efficacious therapeutic agents (Stec et al., 2011).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, derivatives of benzimidazole and pyridinyl sulfanyl groups have been employed in the synthesis of high-refractive-index polyimides. These materials demonstrate significant potential in creating transparent polymeric materials with excellent thermomechanical stability, suitable for advanced optical applications (Tapaswi et al., 2015).

Antimicrobial and Antitumor Activity

Research has also delved into the antimicrobial and antitumor potentials of compounds bearing the benzimidazole moiety, akin to the structure . N-substituted phenyl acetamide benzimidazole derivatives have demonstrated significant activity against Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the compound's relevance in the development of new antibacterial agents (Chaudhari et al., 2020).

Sensing and Detection Applications

The benzimidazole and pyridinyl components are integral to the design of fluorescent probes for sensing applications. These probes can exhibit high selectivity and sensitivity toward specific targets, demonstrating the compound's utility in developing new diagnostic tools and sensors (Liu et al., 2017).

properties

IUPAC Name |

2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4OS/c21-13-5-3-6-14(11-13)23-18(26)12-27-20-15(7-4-10-22-20)19-24-16-8-1-2-9-17(16)25-19/h1-11H,12H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGGJISJIVGGTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC(=O)NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)

![5-[(4-Methoxy-2-nitroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2916244.png)

![Methyl 3-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2916251.png)

![N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2916257.png)

![Ethyl 4-[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2916258.png)

![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)

![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)